N-(3-azetidinylmethyl)ethanamine
Description
N-(3-Azetidinylmethyl)ethanamine is an organic compound featuring a four-membered azetidine ring linked to an ethylamine group via a methylene bridge. The azetidine ring, a saturated heterocycle containing three carbon atoms and one nitrogen atom, introduces significant ring strain due to its small size, which influences its reactivity and intermolecular interactions . The ethylamine moiety provides a primary amine group, enabling hydrogen bonding and participation in coordination chemistry or biochemical interactions.
Properties
IUPAC Name |
N-(azetidin-3-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-7-3-6-4-8-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMVQMWRXDPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558416 | |
| Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-18-0 | |
| Record name | N-[(Azetidin-3-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-azetidinylmethyl)ethanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine or 3-bromopropylamine.
Attachment of Ethanamine Group: The azetidine ring is then reacted with ethanamine under controlled conditions to form this compound.
Common reaction conditions include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the cyclization and subsequent attachment reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-azetidinylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The azetidine ring and ethanamine group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols) under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-(3-azetidinylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of ring strain and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which N-(3-azetidinylmethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethanamine group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-N,N-dimethylmethanamine Hydrochloride
- Structure: Features a dimethylamino group (-N(CH₃)₂) attached to the azetidine ring.
- Key Differences: The dimethylamino group reduces hydrogen-bonding capability compared to the primary amine in this compound. This substitution likely decreases solubility in polar solvents and alters coordination behavior in metal complexes.
- Applications : Used as a building block in pharmaceutical intermediates, emphasizing the role of azetidine in modulating bioavailability.
Ethylamine Derivatives with Heterocyclic Substituents
N-[2-(4-Nitrophenoxy)ethyl]-2-(4-Nitrophenyl)ethanamine
- Structure : Contains two nitro-substituted phenyl groups attached to an ethylamine backbone.
- Key Differences: The electron-withdrawing nitro groups enhance electrophilicity and reduce basicity compared to the electron-rich azetidine ring.
N-Ethyl-N-propyl-1H-indole-3-ethanamine (EPT)
- Structure : Combines an indole heterocycle with ethyl and propyl amine substituents.
- Key Differences : The indole moiety enables π-π stacking interactions, which are absent in this compound. EPT is studied for psychoactive properties, highlighting how heterocycle choice dictates biological activity.
Coordination Chemistry Ligands
Schiff Bases Derived from 2-(Piperazin-1-yl)ethanamine
- Structure : Piperazine (six-membered diamine ring) linked to ethylamine.
- Key Differences : The larger piperazine ring reduces ring strain and increases conformational flexibility compared to azetidine. Piperazine derivatives exhibit stronger chelation with transition metals (e.g., Cu²⁺), as seen in their distorted square-planar complexes .
(S,E)-1-Phenyl-N-(pyridin-2-ylmethylene)ethanamine Iron Complexes
- Structure : Pyridine-based Schiff base with an ethylamine backbone.
- Key Differences : The aromatic pyridine ring enhances stability in catalytic systems, whereas azetidine’s smaller size may limit steric effects in metal coordination.
Psychoactive Phenethylamine Analogues
25I-NBOMe and 2C-I
- Structure : 2C-I is a phenethylamine with iodine and methoxy substituents; 25I-NBOMe adds an N-methoxybenzyl group.
- Key Differences : The bulky N-methoxybenzyl group in 25I-NBOMe increases receptor binding affinity and potency compared to simpler amines like this compound.
Comparative Data Table
Research Findings and Implications
- Ring Strain vs. Reactivity : Azetidine’s four-membered ring offers higher reactivity in ring-opening reactions compared to five- or six-membered analogues (e.g., piperazine), enabling unique synthetic pathways .
- Biological Activity : Primary amines like this compound may exhibit lower receptor binding affinity than bulkier NBOMe derivatives but could have advantages in blood-brain barrier penetration .
- Coordination Chemistry : Azetidine’s compact structure may favor smaller metal ions (e.g., Li⁺, Mg²⁺), whereas piperazine derivatives are better suited for transition metals like Cu²⁺ .
Biological Activity
N-(3-azetidinylmethyl)ethanamine is a compound of interest due to its potential biological activities, particularly as a ligand for various receptors and its implications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azetidine ring, which contributes to its unique pharmacological properties. The molecular formula is CHN, indicating it contains two nitrogen atoms that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 126.20 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in water |
| pKa | Not determined |
This compound has been identified as a ligand for the histamine H receptor. This receptor plays a significant role in various physiological processes, including neurotransmitter release and modulation of gastric acid secretion. The interaction with H receptors suggests potential applications in treating conditions such as obesity, sleep disorders, and cognitive dysfunctions.
Therapeutic Applications
Research indicates that compounds similar to this compound exhibit neuroprotective effects and may enhance cognitive functions. These properties are attributed to their ability to modulate neurotransmitter systems, particularly those involving histamine and acetylcholine.
Case Study: Neuroprotective Effects
A study conducted by researchers investigated the neuroprotective properties of this compound in animal models of neurodegenerative diseases. The results demonstrated that treatment with the compound led to significant improvements in cognitive function and reductions in neuroinflammation markers.
Table 2: Summary of Biological Studies
Research Findings
Recent literature reviews have highlighted the importance of amine-containing compounds like this compound in medicinal chemistry. These compounds often exhibit diverse biological activities, which can be attributed to their structural features.
Pharmacological Implications
The pharmacological profile of this compound suggests it could serve as a lead compound for developing new therapeutics targeting the central nervous system (CNS). Its ability to interact with multiple receptors presents opportunities for creating multi-target drugs that can address complex diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
